molecular formula C8H17NO2 B8766834 Acetamide, N-(6-hydroxyhexyl)- CAS No. 23363-92-0

Acetamide, N-(6-hydroxyhexyl)-

Cat. No.: B8766834
CAS No.: 23363-92-0
M. Wt: 159.23 g/mol
InChI Key: VJPODIJDERZHMG-UHFFFAOYSA-N
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Description

Acetamide, N-(6-hydroxyhexyl)- (chemical formula: C₈H₁₇NO₂; molecular weight: 175.23 g/mol) is an acetamide derivative featuring a hydroxyl group at the terminal position of a six-carbon alkyl chain attached to the nitrogen atom. This compound combines the hydrogen-bonding capability of the hydroxyl group with the amide’s polarity, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

23363-92-0

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

N-(6-hydroxyhexyl)acetamide

InChI

InChI=1S/C8H17NO2/c1-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11)

InChI Key

VJPODIJDERZHMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-hydroxyhexyl)- typically involves the reaction of 6-aminohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-Aminohexanol+Acetic AnhydrideAcetamide, N-(6-hydroxyhexyl)-+Acetic Acid\text{6-Aminohexanol} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-(6-hydroxyhexyl)-} + \text{Acetic Acid} 6-Aminohexanol+Acetic Anhydride→Acetamide, N-(6-hydroxyhexyl)-+Acetic Acid

Industrial Production Methods: Industrial production of Acetamide, N-(6-hydroxyhexyl)- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Scientific Research Applications

Chemistry: Acetamide, N-(6-hydroxyhexyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in organic synthesis .

Biology: In biological research, Acetamide, N-(6-hydroxyhexyl)- is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of specific functional groups in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .

Industry: Acetamide, N-(6-hydroxyhexyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Acetamide, N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. The hydroxyhexyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Acetamide, N-(6-hydroxyhexyl)- and its analogs:

Compound Molecular Formula Functional Groups Key Properties
N-(6-Hydroxyhexyl)acetamide C₈H₁₇NO₂ Amide, Hydroxyl High water solubility due to hydroxyl and amide H-bonding; moderate lipophilicity from hexyl chain .
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O Amide, Amino Basic amino group enhances solubility in acidic media; used in drug delivery and surface modification .
N-(6-Azidohexyl)acetamide C₈H₁₅N₅O Amide, Azido Reactivity in click chemistry; lower polarity compared to hydroxyl/amino analogs .
N-(2-Hydroxyethyl)acetamide C₄H₉NO₂ Amide, Hydroxyl High water solubility; shorter chain limits lipophilicity .
N-(6-Acetamidohexyl)acetamide C₁₀H₂₀N₂O₂ Two amide groups Enhanced H-bonding and crystallinity; used in biochemical studies .

Solubility and Reactivity

  • N-(6-Hydroxyhexyl)acetamide: Expected to exhibit higher water solubility than N-(6-aminohexyl)acetamide due to the hydroxyl group’s stronger H-bonding capacity. However, its longer hexyl chain may reduce solubility compared to N-(2-hydroxyethyl)acetamide .
  • N-(6-Azidohexyl)acetamide: Preferentially soluble in organic solvents (e.g., DCM, DMF) due to the non-polar azide group, enabling applications in synthetic chemistry .

Research Findings and Case Studies

Substituent Effects on Solid-State Properties

highlights that substituents on acetamide derivatives significantly alter crystal structures. For example, electron-withdrawing groups (e.g., nitro) in meta-substituted trichloroacetamides reduce symmetry and modify lattice constants. By analogy, the hydroxyl group in N-(6-hydroxyhexyl)acetamide may promote intermolecular H-bonding, leading to distinct crystalline phases compared to azido or amino analogs.

Pharmacological Activity of Pyridazinone Acetamides

demonstrates that substituents on acetamide derivatives influence receptor specificity. For instance, methoxybenzyl groups in pyridazinone acetamides determine agonist activity for FPR1/FPR2 receptors. This suggests that the hydroxyl group in N-(6-hydroxyhexyl)acetamide could be tailored for targeted biological interactions.

Q & A

Q. What are the recommended synthetic routes for N-(6-hydroxyhexyl)acetamide, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: Synthesis of N-(6-hydroxyhexyl)acetamide typically involves the reaction of 6-aminohexanol with acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during acetylation to minimize side reactions (e.g., over-acetylation).
  • Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the acetylating agent.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures improves purity .
  • Yield Optimization : Stoichiometric excess of acetylating agent (1.2 equivalents) and inert atmosphere (N₂/Ar) prevent oxidation of the hydroxyhexyl group.

Q. How can researchers characterize the purity and structural integrity of N-(6-hydroxyhexyl)acetamide using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify the presence of the acetamide methyl group (δ 2.0–2.1 ppm) and hydroxyhexyl protons (δ 1.4–1.6 ppm for CH₂ groups; δ 3.6 ppm for -OH).
    • ¹³C NMR : Confirm the carbonyl carbon (δ 170–175 ppm) and hexyl backbone carbons (δ 20–40 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min. Retention time: ~8.2 minutes .
  • Mass Spectrometry (MS) :
    • ESI-MS in positive mode: Expected [M+H]⁺ at m/z 159.1 (C₈H₁₈N₂O) .

Advanced Research Questions

Q. What experimental strategies are effective in analyzing the conformational dynamics of N-(6-hydroxyhexyl)acetamide in solution?

Methodological Answer:

  • Variable-Temperature NMR :
    • Perform ¹H NMR experiments at 25–60°C to observe temperature-dependent chemical shift changes in the hydroxyhexyl chain, indicating rotational barriers or hydrogen-bonding interactions .
  • Molecular Dynamics (MD) Simulations :
    • Use force fields (e.g., AMBER) to model solvation effects in water or DMSO. Key metrics: end-to-end distance of the hexyl chain and hydrogen-bond lifetimes with solvent .
  • X-ray Crystallography :
    • Co-crystallize with thiourea derivatives to stabilize specific conformers. Compare crystal packing to solution-phase data to resolve discrepancies .

Q. How can researchers investigate the interaction between N-(6-hydroxyhexyl)acetamide and biological macromolecules (e.g., proteins)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) :
    • Immobilize the target protein (e.g., Galectin-3) on a gold sensor chip. Inject N-(6-hydroxyhexyl)acetamide at varying concentrations (1–100 μM) to calculate binding affinity (KD) .
  • Saturation Transfer Difference (STD) NMR :
    • Saturate protein protons and observe ligand signal attenuation. Key residues involved in binding are identified via differential STD effects .
  • Isothermal Titration Calorimetry (ITC) :
    • Titrate the compound into a protein solution to measure enthalpy (ΔH) and stoichiometry (n) of binding. Use a 20:1 ligand:protein molar ratio for high sensitivity .

Q. How should researchers address contradictions in solubility data for N-(6-hydroxyhexyl)acetamide across different solvent systems?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) :
    • Measure melting points in polar (water, DMSO) vs. nonpolar (hexane) solvents. Discrepancies >5°C indicate solvent-dependent polymorphism .
  • Solubility Parameter Calculations :
    • Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. For example, δtotal ≈ 22 MPa¹/² for DMSO matches the compound’s polarity .
  • Spectrophotometric Assays :
    • Quantify solubility via UV-Vis absorbance at 260 nm (amide chromophore) in saturated solutions. Compare with literature using the Mosmann equation for error analysis .

Q. What computational approaches are suitable for predicting the reactivity of N-(6-hydroxyhexyl)acetamide in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices (ƒ⁺) to identify electrophilic sites (e.g., carbonyl carbon) .
  • Transition State Modeling :
    • Use QM/MM hybrid methods to model reaction pathways with amines or thiols. Key output: activation energy (ΔG‡) for substitution at the acetamide group .
  • Solvent Effect Simulations :
    • Apply the COSMO-RS model to predict reaction rates in aprotic (DMF) vs. protic (ethanol) solvents. Correlate with experimental kinetic data .

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